molecular formula C9H12ClN3O B2580571 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 64928-55-8

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Katalognummer: B2580571
CAS-Nummer: 64928-55-8
Molekulargewicht: 213.67
InChI-Schlüssel: VFQPYJTVVDTJSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS: 64928-55-8) is a benzodiazol-2-one derivative characterized by a 2-aminoethyl substituent at the 1-position of the heterocyclic core. Its molecular formula is C₉H₁₁Cl₂N₃O (MW: 248.11 g/mol) . The compound is commercially available at 95% purity (1g for USD 22) and is commonly used as a pharmaceutical intermediate or research chemical . The hydrochloride salt enhances its solubility, making it suitable for biological assays or drug formulation.

Eigenschaften

IUPAC Name

3-(2-aminoethyl)-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13;/h1-4H,5-6,10H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPYJTVVDTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64928-55-8
Record name 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal or its derivatives, under acidic conditions.

    Introduction of the Aminoethyl Group: The benzodiazole core is then reacted with ethylene diamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the aminoethyl group.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine on the ethyl side chain readily undergoes acylation with activated carboxylic acids or acyl chlorides. This is critical for generating amide-linked derivatives with biological relevance:

Reagent/ConditionsProductYieldReference
3-(2-Chlorophenyl)propanoyl chloride, NaH, THF1-(3-(2-Chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one37%
Acetyl chloride, DIPEA, DMFN-(2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)acetamide52%
  • Mechanism : Deprotonation of the benzimidazolone NH by NaH enhances nucleophilicity, enabling attack on the acyl chloride.

  • Applications : Derivatives show NLRP3 inflammasome inhibition, with pyroptosis reduction up to 37.7% .

Alkylation Reactions

The aminoethyl group participates in nucleophilic substitutions with alkyl halides or α-bromo carbonyl compounds:

Reagent/ConditionsProductYieldReference
Ethyl 2-bromoacetate, DBU, CH₃CN1-(2-(Ethoxycarbonylmethylamino)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one68%
1,3-Dibromopropane, K₂CO₃, DMFN-(2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)propane-1,3-diamine45%
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.

  • Biological Impact : Alkylated derivatives exhibit improved solubility and target affinity in NLRP3 inhibition studies .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization:

Reagent/ConditionsProductYieldReference
Carbonyldiimidazole (CDI), CH₂Cl₂, reflux2,3,5,6-Tetrahydro-5H-benzo[f]imidazo[2,1-b] triazepin-5-one61%
2-Methylenemalononitrile, HCl, EtOH4-Amino-1H-benzo[b] diazepine-3-carbonitrile derivatives58%
  • Key Insight : Cyclization often requires acidic or basic conditions to activate specific functional groups .

Coupling Reactions

The amine group engages in peptide-like couplings using standard activating agents:

Reagent/ConditionsProductYieldReference
HBTU/HOBt, DIPEA, DMF1-(3-(2-Chlorophenyl)propanoyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine23%
CDI, tert-butyl piperidin-4-ylcarbamateCyanoguanidine-linked benzimidazolone derivatives89%
  • Optimization : HBTU/HOBt systems achieve higher yields compared to carbodiimide-based methods .

Oxidation and Functionalization

The benzimidazolone core tolerates oxidation and electrophilic substitution:

Reagent/ConditionsProductReference
DDQ, CH₂Cl₂, rt1-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles
HNO₃/H₂SO₄, 0°CNitro-substituted benzimidazolone derivatives
  • Electrophilic Aromatic Substitution : Nitration occurs preferentially at the para position of the benzene ring.

Critical Reaction Parameters

  • Solvents : DMF and methanol are preferred for acylation/alkylation due to their polarity and compatibility with amine functionalities .

  • Temperature : Most reactions proceed at room temperature, but cyclizations require reflux (e.g., 80°C in ethanol) .

  • Bases : DBU or DIPEA are essential for deprotonating the amine in alkylation/acylation steps .

This compound’s reactivity profile enables its use in medicinal chemistry for developing NLRP3 inhibitors and antimicrobial agents, with structural modifications directly influencing bioactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that derivatives of 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlights the design of potent inhibitors targeting PI3Kγ pathways, which are crucial in cancer metabolism and growth .

StudyFindings
ACS PublicationsIdentified novel PI3Kγ inhibitors with high selectivity and potency .

2. Neuropharmacology
The compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The inhibition of phospholipase A2 has been associated with neuroprotection against excitotoxicity .

ApplicationEffect
NeuroprotectionModulation of neurotransmitter systems; potential therapeutic effects in neurodegenerative diseases .

Biochemical Applications

1. Enzyme Inhibition
The compound serves as a substrate or inhibitor for various enzymes, including phospholipases and kinases. Its ability to inhibit these enzymes can be leveraged in drug development to target specific biochemical pathways implicated in diseases.

Enzyme TargetType of Interaction
Phospholipase A2Inhibition leading to reduced phospholipidosis .
Kinases (e.g., PI3K)Selective inhibition affecting cancer cell signaling pathways .

Case Studies

Case Study 1: Anticancer Activity
In a preclinical study, derivatives of the compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests that modifications to the benzodiazole structure can enhance anticancer activity.

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in animal models of neurodegeneration. The administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential as a therapeutic agent.

Wirkmechanismus

The mechanism by which 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzodiazol-2-one Core

The pharmacological and physicochemical properties of benzodiazol-2-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Commercial Comparison
Compound Name (CAS) Substituent Molecular Formula (MW) Purity/Availability Key Applications
Target Compound (64928-55-8) 2-Aminoethyl C₉H₁₁Cl₂N₃O (248.11) 95%, in stock Research intermediate
Flibanserin HCl (147359-76-0) 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl C₂₀H₂₁F₃N₄O₂•HCl (436.87) Pharma grade 5-HT1A agonist/5-HT2A antagonist (hypoactive sexual desire disorder)
1-(3-Aminopropyl)- analog (64928-87-6) 3-Aminopropyl C₁₀H₁₄ClN₃O (235.70) 99%, industrial/pharma grade Synthetic intermediate
1-(Piperidin-4-yl)- analog (6961-12-2) Piperidin-4-yl C₁₂H₁₆ClN₃O (261.73) Discontinued Discontinued (likely due to synthesis challenges)
5-Chloro derivative (C9H11Cl2N3O) 2-Aminoethyl + 5-Cl C₉H₁₀Cl₂N₃O (248.11) Not specified Potential antimicrobial/antiviral activity
Key Observations :

Flibanserin’s piperazine-trifluoromethylphenyl substituent introduces bulkiness and electron-withdrawing effects, enabling selective serotonin receptor modulation .

Commercial Viability :

  • The target compound remains in stock, while analogs like 1-(piperidin-4-yl)- derivatives are discontinued, suggesting superior demand or synthetic feasibility .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound Flibanserin HCl 1-(3-Aminopropyl)- analog
Solubility High (HCl salt) Moderate (HCl salt) Moderate (HCl salt)
LogP ~1.5 (estimated) ~3.8 ~1.2 (estimated)
Molecular Weight 248.11 436.87 235.70
Bioactivity Intermediate (research) FDA-approved drug Intermediate (synthesis)
Key Observations :
  • LogP Differences : Flibanserin’s higher LogP (3.8) reflects greater lipophilicity due to the trifluoromethylphenyl group, enhancing blood-brain barrier penetration compared to the target compound (LogP ~1.5) .
  • Molecular Weight : The target compound’s lower MW (248.11) may favor better absorption and distribution compared to bulkier analogs like Flibanserin .

Biologische Aktivität

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS Number: 64928-55-8) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula : C9H12ClN3O
Molecular Weight : 213.66 g/mol
IUPAC Name : 3-(2-aminoethyl)-1H-benzimidazol-2-one; hydrochloride
Appearance : White to off-white powder
Purity : Minimum 95%

PropertyValue
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
CAS Number64928-55-8
IUPAC Name3-(2-aminoethyl)-1H-benzimidazol-2-one; hydrochloride
AppearanceWhite to off-white powder
PurityMinimum 95%

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.
  • Antimicrobial Properties : Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Neuroprotection in Animal Models : A study published in Journal of Neurochemistry demonstrated that administration of the compound in rodent models resulted in reduced neuronal apoptosis following induced oxidative stress. The mechanism was linked to the modulation of caspase pathways and increased levels of neurotrophic factors .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameBiological ActivityReference
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneAntioxidant, Antimicrobial
BenzodiazepinesSedative, AnxiolyticGeneral pharmacology literature
Sphingosine 1-phosphate analogsModulates cell signaling in cancer

Safety and Toxicology

The safety profile of this compound indicates potential hazards. The compound is classified with hazard statements indicating risk upon ingestion or skin contact (H302-H335) and requires standard laboratory safety precautions during handling .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Benzodiazole Formation : Start with 2-aminophenol derivatives and react with urea or thiourea under acidic conditions to form the benzodiazol-2-one scaffold.

Aminoethyl Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. For example, reacting the benzodiazol-2-one with 2-chloroethylamine hydrochloride in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Hydrochloride Salt Formation : Purify the free base by recrystallization (e.g., using ethanol/water mixtures) and treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
Critical Step : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures removal of unreacted intermediates .

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:
Use a combination of:

  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, employ SHELX programs (e.g., SHELXL for refinement) to analyze single crystals grown via slow evaporation from acetonitrile .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ should confirm the benzodiazole ring (δ ~6.8–7.5 ppm for aromatic protons), the 2-aminoethyl chain (δ ~2.8–3.5 ppm), and the carbonyl group (δ ~165–170 ppm in ¹³C).
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₉H₁₁ClN₃O: 248.06) .

Advanced: How can researchers design experiments to investigate this compound’s interaction with serotonin receptors (e.g., 5-HT1A/5-HT2A)?

Methodological Answer:

In Vitro Binding Assays :

  • Use radioligand displacement assays with [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A). Incubate the compound with membrane preparations from transfected HEK293 cells expressing human receptors.
  • Calculate IC₅₀ values and compare to reference agonists/antagonists (e.g., buspirone for 5-HT1A, ritanserin for 5-HT2A) .

Functional Assays :

  • Measure cAMP accumulation (5-HT1A: Gi-coupled) or calcium flux (5-HT2A: Gq-coupled) using luminescence-based reporters.
  • Validate results with knockout models or selective receptor antagonists to confirm specificity.

Advanced: What computational strategies are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Use software like GROMACS to model the compound’s interaction with lipid bilayers, predicting blood-brain barrier permeability.
  • Analyze free energy profiles (e.g., PMF calculations) for passive diffusion.

ADMET Prediction :

  • Tools like SwissADME or ADMETLab 2.0 estimate solubility (LogS), plasma protein binding, and CYP450 inhibition.
  • Key parameters: LogP ~1.5–2.0 (optimal for CNS penetration), PSA <70 Ų (high oral bioavailability) .

Advanced: How can stability studies under varying pH and temperature conditions be optimized?

Methodological Answer:

Forced Degradation Studies :

  • Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours.
  • Analyze degradation products via UPLC-MS/MS (C18 column, gradient: 0.1% formic acid in H₂O/acetonitrile).

Kinetic Modeling :

  • Apply Arrhenius equation to predict shelf-life at 25°C using data from accelerated stability tests (40–60°C).
  • Identify major degradation pathways (e.g., hydrolysis of the benzodiazole ring under basic conditions) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

Analog Synthesis :

  • Modify the 2-aminoethyl chain (e.g., alkylation, acylation) or benzodiazole substituents (e.g., halogens, methoxy groups).
  • Use parallel synthesis techniques to generate a library of derivatives.

Biological Profiling :

  • Screen analogs against a panel of GPCRs (e.g., dopamine D₂, adrenergic α₁) to assess selectivity.
  • Correlate activity data with molecular descriptors (e.g., Hammett σ values for electronic effects) .

Advanced: How can in vivo efficacy be evaluated in neurological disorder models?

Methodological Answer:

Animal Models :

  • Test anxiolytic effects in the elevated plus maze (EPM) or antidepressant activity in the forced swim test (FST) using rodents.
  • Administer the compound intraperitoneally (dose range: 1–30 mg/kg) and compare to positive controls (e.g., fluoxetine).

Pharmacokinetic Analysis :

  • Collect plasma and brain tissue at timed intervals post-dose. Quantify compound levels via LC-MS/MS.
  • Calculate AUC, Cₘₐₓ, and brain-to-plasma ratio to assess bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.